(S)-5-Hydroxycarvedilol

Übersicht

Beschreibung

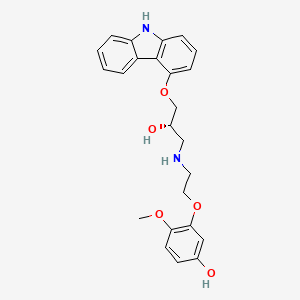

(S)-5-Hydroxycarvedilol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a metabolite of Carvedilol, which is a beta-blocker used to treat hypertension and heart failure. (S)-5-Hydroxycarvedilol has been found to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis of Active Metabolites of Carvedilol : This research highlights a simple synthetic route for active metabolites of Carvedilol, including (S)-5-Hydroxycarvedilol. These metabolites have shown high activity for β-blockade (Senthilkumar et al., 2010).

Antioxidant Properties : A study comparing the free-radical inhibiting antioxidant properties of Carvedilol and its phenolic metabolites, including (S)-5-Hydroxycarvedilol, found that these metabolites are potential antioxidants and superior radical inhibitors compared to some benchmark antioxidants (Malig et al., 2017).

Extraction and Analysis in Urine : Research on a salting-out assisted extraction method coupled with hydrophilic interaction liquid chromatography for the determination of β-blockers and their metabolites in human urine includes (S)-5-Hydroxycarvedilol. This highlights its relevance in pharmacokinetic studies (Magiera et al., 2016).

Oxidation by Liver Microsomes : A study on the oxidation of Carvedilol by rat liver microsomes provides evidence of stereoselective oxidation, including the formation of (S)-5-Hydroxycarvedilol, and discusses the cytochrome P450 isozymes involved (Fujimaki, 1994).

Biliary Metabolites in Rats : This research identifies two major biliary metabolites of Carvedilol in rats, with (S)-5-Hydroxycarvedilol being one of them. The study provides insights into the metabolic pattern of Carvedilol in the body (Fujimaki & Hakusui, 1990).

Solubility and Bioavailability Comparisons : A study comparing the solubility, permeability, and biliary excretion of Carvedilol enantiomers, including (S)-5-Hydroxycarvedilol, discusses the reasons for the poor bioavailability of the S-enantiomer and suggests pharmaceutical strategies to address this (Zhang et al., 2021).

Pharmacokinetics and Pharmacodynamics : Research on the clinical pharmacokinetics and pharmacodynamics of Carvedilol, including its enantiomers like (S)-5-Hydroxycarvedilol, provides insights into its absorption, metabolism, and efficacy in treating hypertension and heart failure (Morgan, 1994).

Antifibrotic Effects in Liver Fibrosis : A study explores the antifibrotic effects of Carvedilol, highlighting the pharmacokinetic changes of its enantiomers, including (S)-5-Hydroxycarvedilol, in a rat model of liver fibrosis (El-demerdash et al., 2017).

Enantiomer Resolution in Pharmacological Studies : Research on the resolution of Carvedilol enantiomers, including (S)-5-Hydroxycarvedilol, for their pharmacological study, emphasizes the importance of enantioselective determination in understanding their biological effects (Samir et al., 2022).

Population Pharmacokinetics in Diabetes Patients : A study on the population pharmacokinetics of Carvedilol enantiomers in healthy subjects and type-2 diabetes patients includes (S)-5-Hydroxycarvedilol, providing insights into its pharmacokinetics in different patient populations (Nardotto et al., 2017).

Eigenschaften

IUPAC Name |

3-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVZUBTCLBJMT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)O)OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654201 | |

| Record name | 3-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217723-80-2 | |

| Record name | 5-Hydroxycarvedilol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217723802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYCARVEDILOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8Z0G7RMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-[2,3'-bipyridin]-5'-amine](/img/structure/B578316.png)

![4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile](/img/structure/B578331.png)

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)